7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
Description
7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 131900-62-4) is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 2, a methyl group at position 5, and a chlorine atom at position 7. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . Its structural framework allows for diverse functionalization, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C8H5ClF3N3 |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-6(9)15-7(13-4)3-5(14-15)8(10,11)12/h2-3H,1H3 |
InChI Key |
JZHVTGYREDVBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with 2,2,2-trifluoroacetyl chloride in the presence of a base, followed by cyclization with 2-chloro-3,3,3-trifluoropropene . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms such as N-oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Substituent Variations at Position 5
- 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 439097-10-6) :
- 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine (CAS: 1824286-23-8) :
Substituent Variations at Position 7
- 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 2171315-30-1): Position 7: Amine group.
- 2-Methyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine :
Substituent Variations at Position 2
- N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide :
- Position 2: Carboxamide.
- Impact: The carboxamide group introduces hydrogen-bonding capabilities, enhancing interactions with kinase ATP-binding pockets compared to the trifluoromethyl group in the target compound .
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